molecular formula C17H13NS B12790299 12-Methyl-12h-benzo[a]phenothiazine CAS No. 6937-18-4

12-Methyl-12h-benzo[a]phenothiazine

Cat. No.: B12790299
CAS No.: 6937-18-4
M. Wt: 263.4 g/mol
InChI Key: VRSNOKUFYFUONO-UHFFFAOYSA-N
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Description

12-Methyl-12h-benzo[a]phenothiazine: is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. The structure of this compound consists of a tricyclic system with sulfur and nitrogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyl-12h-benzo[a]phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with a suitable aromatic aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the formation of the tricyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 12-Methyl-12h-benzo[a]phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 12-Methyl-12h-benzo[a]phenothiazine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a photoredox catalyst. It can facilitate light-driven chemical reactions, which are useful in studying biological processes.

Medicine: Phenothiazine derivatives, including this compound, have been explored for their potential therapeutic applications. They exhibit properties such as antipsychotic and anti-inflammatory effects, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of colorants.

Mechanism of Action

The mechanism of action of 12-Methyl-12h-benzo[a]phenothiazine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can participate in redox reactions, facilitating electron transfer processes. The compound’s ability to act as a photoredox catalyst allows it to drive light-induced chemical transformations, which can be harnessed in various applications.

Comparison with Similar Compounds

    Phenothiazine: The parent compound of the phenothiazine family, known for its use in antipsychotic medications.

    12-Phenyl-12H-benzo[b]phenothiazine: A derivative with a phenyl group, used as a photoredox catalyst.

    Dibenzo[b,i]phenothiazine: An extended phenothiazine with additional fused rings, exhibiting unique photophysical properties.

Uniqueness: 12-Methyl-12h-benzo[a]phenothiazine stands out due to its specific methyl substitution, which can influence its chemical reactivity and physical properties. This substitution can enhance its stability and modify its interaction with other molecules, making it a distinct member of the phenothiazine family.

Properties

CAS No.

6937-18-4

Molecular Formula

C17H13NS

Molecular Weight

263.4 g/mol

IUPAC Name

12-methylbenzo[a]phenothiazine

InChI

InChI=1S/C17H13NS/c1-18-14-8-4-5-9-15(14)19-16-11-10-12-6-2-3-7-13(12)17(16)18/h2-11H,1H3

InChI Key

VRSNOKUFYFUONO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

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